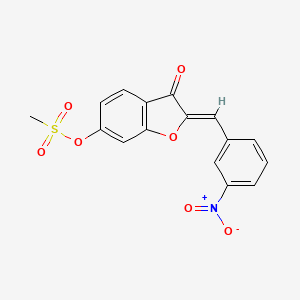

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

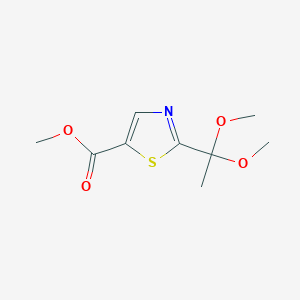

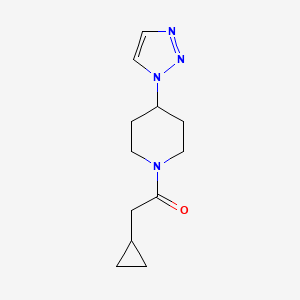

The compound is a benzofuran derivative with a methanesulfonate group attached. Benzofurans are aromatic organic compounds, similar to benzene, but with a five-membered ring containing an oxygen atom fused to the benzene ring . Methanesulfonates are organic compounds containing a sulfonate group attached to a methane, which are often used as a leaving group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated pi system in the benzofuran ring. The nitro group would likely contribute to the electron-withdrawing nature of the compound, potentially making it more reactive .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzofurans are known to undergo electrophilic substitution reactions similar to other aromatic compounds . The presence of the nitro group might direct these reactions to certain positions on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic nature and the functional groups present. For example, it would likely be relatively stable due to the aromaticity, but also potentially reactive due to the nitro and methanesulfonate groups .Scientific Research Applications

Synthesis and Chemical Transformations

- Synthesis of Methanesulfonohydrazides : The compound has been utilized in a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines. This process involves an intramolecular 5-exo-cyclization and the insertion of sulfur dioxide, yielding 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields (An, Zheng, & Wu, 2014).

- Preparation of 1,2-Benzisoxazole-3-methanesulfonates : A novel process has been described for the preparation of 1,2-benzisoxazole-3-methanesulfonates, which serve as important intermediates for the synthesis of certain drugs like zonisamide, an anti-convulsant drug (Arava et al., 2007).

- Oxidation to Pyridine Derivatives : The compound is involved in a chemical process where a combination of methanesulfonic acid and sodium nitrite in the presence of wet SiO2 is used as an oxidizing agent. This results in the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives (Niknam et al., 2006).

Polymerization and Material Science

- Synthesis of Polybenzoxazoles : Research has involved the synthesis of high molecular weight polybenzoxazoles (PBOs) in polyphosphoric acid (PPA) and examining their hydrolytic stability in aqueous methanesulfonic acid. The study explores various polymerization variables and investigates the hydrolytic stability of different PBOs in methanesulfonic acid solutions (Kim et al., 2005).

Biological Applications and Intermediates

- DNA Binding Agents : The compound is an intermediate in the synthesis of DNA minor-groove-binding polybenzamide agents, which are capable of conjugation to additional biologically active species. This compound exhibits the potential for biologically targeted applications (Mai et al., 2008).

- Synthesis of Thiazolidin-4-ones and Thiazan-4-one : It has been used in synthesizing novel compounds with potential biological activities. The synthesis involves several steps and yields products that are structurally significant and have potential biological assays discussed in the literature (Rahman et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO7S/c1-25(21,22)24-12-5-6-13-14(9-12)23-15(16(13)18)8-10-3-2-4-11(7-10)17(19)20/h2-9H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEQEOWXWMHDQU-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)

![Tert-butyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2525135.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)

![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)

![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)